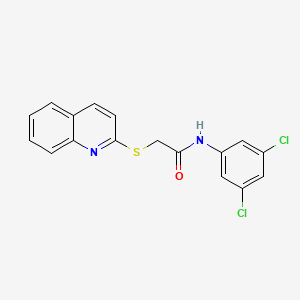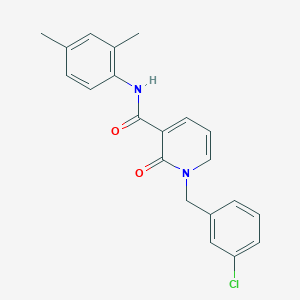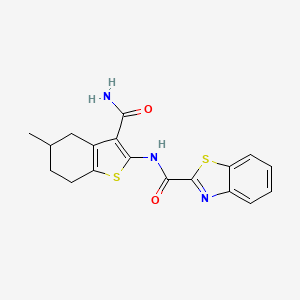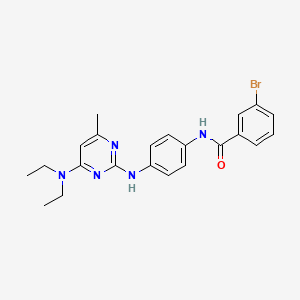
N-(3,5-dichlorophenyl)-2-(quinolin-2-ylsulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,5-dichlorophenyl)-2-(quinolin-2-ylsulfanyl)acetamide, also known as DQS, is a chemical compound that has gained attention in scientific research for its potential applications in the field of medicine. DQS is a member of the acetamide family of organic compounds and is classified as a quinoline derivative.
Scientific Research Applications
Quinoline and Quinazoline Alkaloids
Quinoline and quinazoline alkaloids are significant for their wide range of bioactivities. These compounds have been studied extensively for their antitumor, antimalarial, antibacterial, antifungal, antiparasitic, anti-inflammatory, and antioxidant properties. Quinine and camptothecin are notable examples, having paved the way for antimalarial and anticancer drug development, respectively. Research on these compounds continues to offer new insights into drug discovery and the development of therapies for various diseases (Xiao-fei Shang et al., 2018).
Quinoxaline Derivatives
Quinoxaline and its derivatives, similar in structure to quinoline, have been identified for their potential in various applications including as dyes, pharmaceuticals, and antibiotics. Their antitumoral properties, along with their roles as catalyst ligands, highlight the versatility of these compounds in medicinal chemistry. Derivatives of quinoxaline can be synthesized through various methods, offering a wide range of possibilities for creating new therapeutic agents (Aastha Pareek and Dharma Kishor, 2015).
Corrosion Inhibition
Quinoline derivatives are recognized for their effectiveness as anticorrosive materials. They form highly stable chelating complexes with metallic surfaces, which is critical for protecting materials in various industrial applications. This property underscores the potential utility of "N-(3,5-dichlorophenyl)-2-(quinolin-2-ylsulfanyl)acetamide" in research focused on developing new corrosion inhibitors for a variety of metals (C. Verma et al., 2020).
properties
IUPAC Name |
N-(3,5-dichlorophenyl)-2-quinolin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2OS/c18-12-7-13(19)9-14(8-12)20-16(22)10-23-17-6-5-11-3-1-2-4-15(11)21-17/h1-9H,10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGYINZBGNGMKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dichlorophenyl)-2-(quinolin-2-ylsulfanyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-ethoxyphenyl)-4-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2943903.png)

![2-(2-methoxyphenyl)-5-methyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2943906.png)


![5-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,2-difluorospiro[2.3]hexane-1-carboxylic acid](/img/structure/B2943910.png)
![Ethyl 5,7-dichloro-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxylate](/img/structure/B2943911.png)
amino]-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide](/img/structure/B2943912.png)
![N-(2-chloro-6-methylphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2943913.png)

![5-[(E)-(4-bromophenyl)methylidene]-2-imino-1-methyltetrahydro-4H-imidazol-4-one](/img/structure/B2943919.png)

